DL-3-p-Tolyl-beta-alaninol

Description

Contextual Significance of Chiral Beta-Amino Alcohols in Asymmetric Synthesis

Chiral β-amino alcohols are highly valued building blocks and catalysts in asymmetric synthesis. windows.netresearchgate.net Their importance stems from their ability to form stable five-membered chelate rings with metal centers, a crucial feature for creating a rigid and predictable chiral environment. This rigidity allows for effective facial discrimination of prochiral substrates, leading to high enantioselectivity in a wide array of chemical transformations.

These compounds serve dual roles in the chemist's toolkit. They can act as:

Chiral Ligands for Metal-Catalyzed Reactions: When complexed with transition metals (e.g., ruthenium, rhodium, copper), they form potent catalysts for reactions such as asymmetric hydrogenation, hydroformylation, and various carbon-carbon bond-forming reactions. nih.govacs.org The steric and electronic properties of the substituents on the β-amino alcohol backbone, such as the p-tolyl group in the case of the title compound, can be fine-tuned to optimize catalytic activity and selectivity for specific substrates. nih.gov

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct a diastereoselective reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. Chiral β-amino alcohols are effective auxiliaries due to their straightforward attachment to and removal from various functional groups.

The utility of chiral β-amino alcohols is underscored by their successful application in the synthesis of pharmaceuticals, agrochemicals, and other high-value chiral molecules. researchgate.nethilarispublisher.com

Overview of Research Trajectories for DL-3-p-Tolyl-beta-alaninol and its Stereoisomers

A comprehensive review of the scientific literature reveals that while the broader class of chiral β-amino alcohols is extensively studied, specific and detailed research focused exclusively on this compound is notably limited. The current research landscape can be characterized by a significant focus on the general methodologies for the synthesis and application of analogous compounds, with this compound representing a potential but underexplored member of this class.

Synthesis and Resolution: General synthetic routes to racemic β-amino alcohols are well-established and typically involve the reduction of the corresponding β-amino ketones or the aminolysis of epoxides. For this compound, a plausible synthetic approach would be the reduction of 3-amino-3-(p-tolyl)propanoic acid or its ester derivatives.

The separation of the racemic mixture into its individual enantiomers (R)- and (S)-3-p-Tolyl-beta-alaninol, is a critical step to unlock its potential in asymmetric synthesis. Common resolution techniques for such compounds include:

Diastereomeric Salt Formation: Reaction with a chiral acid to form diastereomeric salts that can be separated by crystallization.

Enzymatic Resolution: Utilizing enzymes that selectively react with one enantiomer.

Chiral High-Performance Liquid Chromatography (HPLC): A powerful analytical and preparative technique for separating enantiomers using a chiral stationary phase. nih.govresearchgate.net While specific methods for this compound are not detailed in the literature, methods for similar aromatic amino alcohols are prevalent.

Table 2: Potential Research Directions for this compound

| Research Area | Focus | Potential Impact |

| Synthesis Optimization | Development of a high-yielding and scalable synthesis of the racemic mixture. | Increased availability for further research. |

| Enantioselective Resolution | Exploration of efficient chiral HPLC, enzymatic, or crystallization-based methods for separating the enantiomers. | Access to enantiopure forms for asymmetric applications. |

| Catalytic Applications | Investigation of the (R)- and (S)-enantiomers as ligands in various metal-catalyzed asymmetric reactions. | Discovery of new, efficient catalysts for stereoselective synthesis. |

| Chiral Auxiliary Studies | Evaluation of the enantiomers as chiral auxiliaries in diastereoselective transformations. | Development of new tools for asymmetric synthesis. |

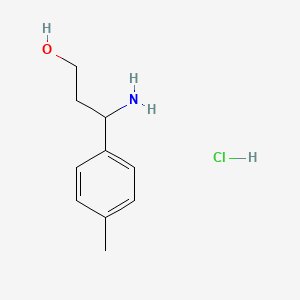

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-amino-3-(4-methylphenyl)propan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-8-2-4-9(5-3-8)10(11)6-7-12;/h2-5,10,12H,6-7,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILHNRULLIZUQSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CCO)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159826-23-9 | |

| Record name | Benzenepropanol, γ-amino-4-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159826-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Advanced Synthetic Methodologies for Dl 3 P Tolyl Beta Alaninol and Its Enantiomers

Chemoenzymatic and Biocatalytic Approaches

The integration of biological catalysts, such as enzymes, into synthetic routes offers high selectivity under mild reaction conditions. These methods are pivotal for establishing the stereocenters found in chiral molecules like the enantiomers of 3-p-Tolyl-beta-alaninol.

The synthesis of β-alanine and its derivatives, which are precursors to β-amino alcohols, can be achieved through various enzymatic pathways. In nature, β-alanine biosynthesis can originate from several precursors, including polyamines (spermine/spermidine), propionate, and uracil (B121893). nih.govfrontiersin.org

The Polyamine Pathway : In many plants, polyamines like spermine (B22157) and spermidine (B129725) are converted to 1,3-diaminopropane (B46017), which is subsequently oxidized to 3-aminopropionaldehyde. A final oxidation step by an NAD(P)-dependent aldehyde dehydrogenase yields β-alanine. nih.gov

The Propionate Pathway : Propionate can be activated to propionyl-CoA, which undergoes a series of enzymatic steps including oxidation, hydration, and hydrolysis to form malonate semialdehyde. A final transamination step produces β-alanine. nih.gov

The Uracil Degradation Pathway : The nucleotide base uracil can be enzymatically degraded through dihydrouracil (B119008) and β-ureidopropionate to yield β-alanine, ammonia (B1221849), and carbon dioxide. nih.govfrontiersin.org

A novel biosynthetic pathway for β-alanine has also been identified in the bacterium Acinetobacter baylyi ADP1, which utilizes 1,3-diaminopropane and 3-aminopropanal (B1211446) as intermediates. nih.gov This highlights the diversity of enzymatic routes available for producing the core β-alanine structure.

For a substituted precursor relevant to 3-p-Tolyl-beta-alaninol, biocatalytic methods can be employed. For instance, the aldolase (B8822740) NahE has been shown to catalyze the condensation of pyruvate (B1213749) with a wide range of aldehydes, including substituted benzaldehydes. researchgate.net This methodology could be applied to produce (E)-4-(p-tolyl)-2-oxo-3-butenoic acid, a key intermediate that can be further converted to the corresponding β-amino acid and subsequently to the target β-amino alcohol. researchgate.net

Kinetic resolution is a powerful technique for separating racemic mixtures. When combined with in-situ racemization of the starting material, it becomes a dynamic kinetic resolution (DKR), theoretically allowing for a 100% yield of a single enantiomer. nih.govprinceton.edu

Enzymes are highly effective catalysts for the kinetic resolution of β-amino alcohols and their precursors.

Transaminases : A robust (R)-selective ω-transaminase from Mycobacterium vanbaalenii (MVTA) has been successfully used for the kinetic resolution of racemic β-amino alcohols. This process yields (R)-β-amino alcohols with excellent enantiomeric excess (>99% ee) and conversions approaching the theoretical maximum of 50%. nih.gov

Baeyer-Villiger Monooxygenases (BVMOs) : A collection of BVMOs has been used for the kinetic resolution of various β-amino ketones. This enzymatic oxidation can exhibit high enantioselectivity (E > 200), and the resulting β-aminoalkyl acetates can be hydrolyzed to yield optically pure β-amino alcohols. rug.nl

Lipases : Lipases such as Candida antarctica lipase (B570770) B (CALB) are widely used for the resolution of racemic β-amino acid esters through enantioselective hydrolysis, yielding the desired enantiopure β-amino acids and the unreacted ester. beilstein-journals.org

The combination of an enantioselective enzyme with a metal racemization catalyst is a common strategy in DKR processes for amines and alcohols. nih.govresearchgate.net For example, the DKR of racemic α-substituted α-amino esters has been achieved through hydrogenation using chiral ruthenabicyclic complexes, affording enantioenriched β-amino alcohols in up to 96% ee. nih.gov

| Enzyme Type | Substrate Type | Product | Enantiomeric Excess (ee) | Conversion/Yield | Reference |

|---|---|---|---|---|---|

| ω-Transaminase (MVTA) | Racemic β-amino alcohols | (R)-β-amino alcohols | >99% | 50-62% | nih.gov |

| Baeyer-Villiger Monooxygenase | Racemic β-amino ketones | Optically pure β-amino alcohols | Excellent (E > 200) | Not specified | rug.nl |

| Candida antarctica Lipase B (CALB) | Racemic N-benzylated-β³-amino esters | Enantiopure β-amino acids | up to 98% | up to 49% | beilstein-journals.org |

Catalytic Asymmetric Synthesis Strategies

Transition metal-catalyzed asymmetric hydrogenation is one of the most efficient and atom-economical methods for producing chiral alcohols from prochiral ketones.

Rhodium-based catalysts are highly effective for the asymmetric hydrogenation of β-amino ketones. The use of chiral phosphine (B1218219) ligands is crucial for achieving high enantioselectivity.

A practical synthesis of enantiopure N-monosubstituted γ-amino alcohols has been developed using a Rhodium complex with a P-chiral bisphospholane ligand (DuanPhos). researchgate.net This system hydrogenates β-secondary-amino ketone hydrochlorides with remarkably high enantioselectivities (up to >99% ee). researchgate.netnih.gov

For the synthesis of cyclic trans-β-amino alcohols, a Rhodium complex of the P-stereogenic diphosphine ligand 3H-QuinoxP* has been employed. nih.govacs.org This catalyst facilitates a one-pot sequential asymmetric hydrogenation of both the C=C and C=O bonds in α-dehydroamino ketones, yielding products with excellent enantioselectivities (89–99% ee) and good diastereoselectivities. acs.org Furthermore, Rh-based BINAP catalysts have been shown to be effective in the hydrogenation of β-amino ketones to produce syn-γ-amino alcohols with excellent diastereoselectivity. rsc.org

| Catalyst System | Substrate | Product Type | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|

| Rh/DuanPhos | β-Secondary-amino ketone hydrochlorides | γ-Amino alcohols | up to >99% | Not applicable | researchgate.net |

| Rh-3H-QuinoxP* | Cyclic α-dehydroamino ketones | trans-β-Amino alcohols | 89–99% | 3/1 to 16/1 | acs.org |

| Rh-BINAP | β-Amino ketones | syn-γ-Amino alcohols | Not specified | Excellent | rsc.org |

Ruthenium and Iridium catalysts offer complementary selectivity to Rhodium systems and are widely used for the stereoselective synthesis of amino alcohols.

Ruthenium Catalysis : Chiral ruthenabicyclic complexes have been utilized in the dynamic kinetic resolution of racemic α-amino esters via asymmetric hydrogenation, producing a variety of β-substituted β-aminoethanols with up to 96% ee. nih.gov Additionally, the commercially available RuHCl(CO)(PPh₃)₃ complex catalyzes the direct reductive hydrolysis of N-formyl-protected α-amino nitriles to give 1,2-amino alcohols. nih.gov

Iridium Catalysis : Iridium-based catalysts are particularly effective in asymmetric transfer hydrogenation (ATH) reactions, often using 2-propanol or formic acid as the hydrogen source. ru.nlrsc.org An Ir/α-substituted-amino acid amide complex has been used to produce anti-γ-amino alcohols from the corresponding β-amino ketones. rsc.orgru.nl This provides a complementary method to the Rh-catalyzed systems that typically yield syn-products. rsc.org More recent developments have shown that iridium complexes can catalyze the reductive coupling of primary alcohols with phthalimido-allene to directly form anti-1,2-amino alcohols with high diastereo- and enantioselectivity. nih.gov

These complementary catalytic systems provide a powerful toolbox for the synthesis of all possible diastereomers of substituted amino alcohols, which would be applicable to the stereoselective synthesis of the enantiomers of 3-p-Tolyl-beta-alaninol from a suitable β-amino ketone precursor. rsc.orgru.nl

Organocatalytic Approaches to Chiral Beta-Alaninol Derivatives

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules, avoiding the use of metal catalysts. Diarylprolinol silyl (B83357) ethers are effective organocatalysts for a variety of asymmetric transformations. dokumen.pub For the synthesis of chiral β-alaninol derivatives, these catalysts can facilitate the enantioselective addition of nucleophiles to α,β-unsaturated aldehydes, which can then be reduced to the corresponding alcohols. The choice of the diarylprolinol silyl ether catalyst can influence the stereochemical outcome of the reaction. dokumen.pub For instance, the reaction of an α,β-unsaturated aldehyde with a nucleophile in the presence of a chiral diarylprolinol silyl ether can lead to the formation of a chiral aldehyde, which upon reduction yields the desired β-amino alcohol.

Another organocatalytic strategy involves the use of novel β-amino amide organocatalysts. These catalysts have shown success in aldol (B89426) reactions, affording products in high yield and diastereoselectivity with good enantiocontrol. researchgate.net This methodology could potentially be adapted for the synthesis of precursors to 3-p-tolyl-beta-alaninol.

Furthermore, pyridine-bridged organocatalysts have been utilized in the three-component reaction of carbon dioxide, terminal epoxides, and aryl amines to synthesize 3-aryl-2-oxazolidinones. sioc-journal.cn These oxazolidinones are stable precursors that can be hydrolyzed to yield the corresponding β-amino alcohols.

| Catalyst Type | Precursor | Potential Application to 3-p-Tolyl-beta-alaninol | Reference |

| Diarylprolinol silyl ether | α,β-Unsaturated aldehyde | Enantioselective addition to an enal followed by reduction | dokumen.pub |

| β-Amino amide | Isatin and acetone | Aldol reaction to form a precursor | researchgate.net |

| Pyridine-bridged | Epoxide, CO2, Aryl amine | Synthesis of a 3-p-tolyl-2-oxazolidinone precursor | sioc-journal.cn |

Asymmetric Mannich-Type Reactions Leading to Beta-Amino Alcohol and Beta-Amino Acid Scaffolds

The Mannich reaction is a cornerstone in the synthesis of β-amino carbonyl compounds, which are direct precursors to β-amino alcohols. libretexts.orgbuchler-gmbh.com The development of asymmetric Mannich reactions has provided access to chiral β-amino alcohols with high enantioselectivity. buchler-gmbh.comnih.gov

A prominent approach involves the use of (S)-proline as a chiral organocatalyst. libretexts.org In a typical reaction, an aldehyde, such as p-tolylacetaldehyde, would react with an imine in the presence of (S)-proline to yield a chiral β-amino aldehyde. Subsequent reduction of the aldehyde functionality affords the target β-amino alcohol, DL-3-p-Tolyl-beta-alaninol. The stereoselectivity of this reaction is often high, favoring the syn-adduct. libretexts.org

Cinchona alkaloids and their derivatives, particularly those incorporating a thiourea (B124793) moiety, have also been employed as highly effective catalysts for asymmetric Mannich-type reactions, often yielding products with excellent diastereo- and enantioselectivities. buchler-gmbh.com These catalysts are particularly useful in the nitro-Mannich (aza-Henry) reaction, which can provide access to nitro-substituted β-amino alcohols that can be further elaborated. buchler-gmbh.com

| Catalyst | Reactants | Product | Stereoselectivity | Reference |

| (S)-Proline | p-Tolylacetaldehyde, Imine | Chiral β-amino aldehyde | High syn-selectivity | libretexts.org |

| Cinchona Alkaloid (Thiourea-based) | Aldehyde, Imine | β-Amino carbonyl compound | High diastereo- and enantioselectivity | buchler-gmbh.com |

| Designed Amino Acid (RR5M3PC) | Aldehyde, N-PMP-protected imine | anti-β-Amino aldehyde | High anti-selectivity and enantioselectivity | nih.gov |

Conjugate Addition Reactions in the Stereoselective Synthesis of Beta-Alaninol Analogues

Conjugate addition reactions represent a powerful method for the formation of carbon-carbon bonds at the β-position of an electron-deficient alkene. This strategy is particularly well-suited for the introduction of the p-tolyl group in the synthesis of this compound.

Rhodium-catalyzed conjugate addition of arylboronic acids to α,β-unsaturated carbonyl compounds is a well-established method. core.ac.ukorganic-chemistry.org In a potential synthesis of a precursor to this compound, p-tolylboronic acid could be added to an α,β-unsaturated aldehyde or ester in the presence of a rhodium catalyst. core.ac.uk The use of chiral ligands, such as (R)-BINAP, can induce high enantioselectivity in these additions. core.ac.uk The resulting aldehyde or ester can then be reduced to the corresponding β-alaninol.

Organocatalytic conjugate additions have also been developed. Chiral pyrrolidine (B122466) catalysts, such as diphenylprolinol silyl ether, can catalyze the enantioselective addition of nucleophiles to enals. researchgate.net This approach allows for the formation of β-substituted aldehydes with high enantiomeric excess, which are versatile intermediates for the synthesis of chiral β-amino alcohols. researchgate.net

Asymmetric Electroreductive and Electrooxidative Synthesis Involving Amino Alcohols

Electrosynthesis offers a green and efficient alternative to traditional chemical methods, often proceeding under mild conditions without the need for stoichiometric reagents. Asymmetric electrosynthesis has been successfully applied to the preparation of chiral amino alcohols and their precursors.

One notable example is the asymmetric electrochemical oxidation of sulfides. For instance, the oxidation of p-tolyl methyl sulfide (B99878) on a chirally modified graphite (B72142) anode has been shown to produce the corresponding sulfoxide (B87167) with enantiomeric excess. nih.govbeilstein-journals.org While not a direct synthesis of an amino alcohol, this demonstrates the potential of chiral electrodes to induce asymmetry in reactions involving p-tolyl-containing substrates.

More directly relevant is the electrochemical reduction of keto acids to amino acids. An electrode modified with an amino acid oxidase and an electron mediator can be used for the asymmetric synthesis of amino acids with high enantiomeric excess. beilstein-journals.org A hypothetical pathway could involve the electrochemical reduction of a β-keto acid bearing a p-tolyl group to the corresponding β-amino acid, which could then be reduced to this compound.

Derivatization from Chiral Amino Acid Precursors

The use of readily available chiral amino acids as starting materials provides an efficient route to enantiomerically pure target molecules, leveraging the inherent chirality of the starting material.

Synthesis from Alanine (B10760859) and its Derivatives

Alanine and its derivatives serve as versatile chiral building blocks. A potential route to this compound could start from a p-tolyl-substituted alanine derivative. While direct synthesis from alanine is not explicitly detailed for this specific compound, general methodologies for the elaboration of alanine can be envisioned. For example, the synthesis of β-tetrazolyl DL-alanine derivatives has been reported, showcasing the modification of the alanine backbone. nih.gov

A more general approach involves the N-alkylation of β-alanine, which has been shown to be a facile process. nih.gov Starting with a chiral, p-tolyl substituted β-alanine, subsequent reduction of the carboxylic acid would yield the desired alaninol. The synthesis of β-alanine itself can be achieved through various chemical and biological methods, including from fumaric acid via a dual-enzyme cascade. frontiersin.orgnih.gov

Utilization of Aspartic Acid Derivatives as Chiral Sources

Aspartic acid, with its two carboxylic acid groups, offers a different synthetic handle for the preparation of β-amino acid derivatives. A novel synthetic route to a chiral β-amino acid derivative has been developed through a Grignard reaction of a Weinreb amide derivative of L-aspartic acid. This approach preserves the stereochemistry of the starting amino acid. While a direct application to a p-tolyl derivative is not reported, this methodology highlights the potential of using aspartic acid as a chiral scaffold.

A plausible, though not explicitly documented, route could involve the selective reduction of one of the carboxylic acid groups of a suitably protected p-tolyl-substituted aspartic acid derivative to an alcohol, followed by decarboxylation of the remaining carboxylic acid to install the desired substitution pattern.

Applications of Dl 3 P Tolyl Beta Alaninol As a Chiral Building Block

Construction of Enantiomerically Pure Natural Product Fragments

The synthesis of natural products often requires the assembly of complex molecular architectures with precise stereochemical control. Chiral building blocks derived from DL-3-p-Tolyl-beta-alaninol can serve as valuable starting materials for the construction of specific fragments of these intricate molecules. The inherent chirality of the resolved (R)- or (S)-enantiomers of 3-amino-3-(p-tolyl)propan-1-ol allows for the introduction of a defined stereocenter early in a synthetic sequence. This approach, known as the chiral pool strategy, leverages the readily available chirality of the starting material to build up more complex structures, thereby avoiding the need for challenging asymmetric reactions later in the synthesis.

While specific examples of the direct incorporation of 3-p-Tolyl-beta-alaninol into a wide array of natural product fragments are not extensively documented in publicly available literature, the general utility of chiral β-amino alcohols in this capacity is well-established. These building blocks can be elaborated through functional group transformations of the amino and hydroxyl moieties to create key stereodefined segments of larger natural products.

Synthesis of Advanced Pharmaceutical Intermediates and Analogues

Optically active 3-amino-1-propanol derivatives are recognized as crucial intermediates in the synthesis of various pharmaceuticals. The structural motif present in this compound is a key component in several important drug classes. For instance, derivatives of 3-amino-1-propanol are core intermediates in the synthesis of selective serotonin (B10506) reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs), which are widely used as antidepressants.

A notable example is the synthesis of drugs like Duloxetine and Fluoxetine . Patents have highlighted the importance of optically active 3-amino-1-propanol derivatives for the production of these and other neurologically active compounds such as Nisoxetine and Tomoxetine. The enantiomeric purity of these intermediates is critical for the pharmacological activity and safety profile of the final drug substance. The use of chiral building blocks like the resolved enantiomers of 3-p-Tolyl-beta-alaninol can provide a more efficient and stereocontrolled route to these pharmaceutical targets, ensuring high enantiomeric excess in the final product.

| Pharmaceutical Intermediate | Target Drug Class | Relevance of Chiral β-Amino Alcohol Moiety |

| (S)-3-Amino-1-(thiophen-2-yl)propan-1-ol | SNRIs (e.g., Duloxetine) | The chiral 3-amino-1-propanol backbone is essential for the drug's mechanism of action. |

| (S)-3-(Methylamino)-1-phenylpropan-1-ol | SSRIs (e.g., Fluoxetine) | The stereochemistry of the amino alcohol is crucial for selective serotonin reuptake inhibition. |

Preparation of Chiral Auxiliaries for Stereocontrolled Reactions

Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the control of stereochemistry during a chemical transformation. These chiral molecules are temporarily attached to a prochiral substrate, directing the subsequent reaction to occur from a specific face, thereby inducing chirality. After the desired transformation, the auxiliary is removed and can often be recovered for reuse.

Amino alcohols are a well-established class of chiral auxiliaries. The enantiomerically pure forms of 3-p-Tolyl-beta-alaninol, namely (R)-3-amino-3-(p-tolyl)propan-1-ol and (S)-3-amino-3-(p-tolyl)propan-1-ol, possess the necessary functionalities to be effective chiral auxiliaries. The amino and hydroxyl groups can be used to attach the auxiliary to a substrate, and the stereogenic center, influenced by the bulky p-tolyl group, can effectively shield one face of the molecule, leading to high diastereoselectivity in reactions such as alkylations, aldol (B89426) reactions, and Diels-Alder reactions. While specific, widely-cited examples of 3-p-Tolyl-beta-alaninol as a chiral auxiliary are not prevalent in the literature, its structural similarity to other successful amino alcohol auxiliaries suggests its potential in this application.

Development of Optically Active Fine Chemicals

The demand for enantiomerically pure compounds extends beyond the pharmaceutical industry into the broader fine chemicals market. These chemicals are used in a variety of applications, including as flavorings, fragrances, and in materials science. The synthesis of these optically active fine chemicals often relies on the use of chiral building blocks to introduce and control stereochemistry.

Resolved enantiomers of this compound can serve as versatile starting materials for the synthesis of a range of optically active fine chemicals. Through chemical modifications of its functional groups, a variety of chiral alcohols, amines, and other derivatives can be accessed. For example, the amino group can be transformed into other nitrogen-containing functionalities, and the hydroxyl group can be oxidized or converted to other functional groups, all while retaining the crucial stereochemical information from the starting material.

Utility in the Synthesis of Chiral Fluorinated Compounds

The introduction of fluorine into organic molecules can have a profound impact on their physical, chemical, and biological properties. Fluorinated compounds often exhibit enhanced metabolic stability, increased lipophilicity, and altered electronic properties, making them highly valuable in medicinal chemistry and materials science.

The synthesis of chiral fluorinated compounds presents unique challenges. Chiral building blocks that can be selectively fluorinated are therefore of great interest. While direct fluorination of this compound itself is not a commonly reported application, its derivatives can be envisioned as precursors for chiral fluorinated molecules. For instance, the hydroxyl group could be replaced with fluorine through a nucleophilic substitution reaction, potentially with stereochemical control. Alternatively, the aromatic tolyl group could be a site for electrophilic fluorination. The resulting chiral fluorinated amino alcohols would be valuable synthons for the preparation of novel fluorinated pharmaceuticals and other advanced materials. Research in the broader field of fluorinated amino acids and their synthesis is an active area, and the use of versatile chiral precursors is a key strategy.

Dl 3 P Tolyl Beta Alaninol and Its Derivatives As Chiral Ligands in Asymmetric Catalysis

Design Principles for Beta-Aminophosphine and Related Ligands

The success of a chiral ligand in asymmetric catalysis hinges on its ability to create a well-defined and sterically constrained chiral environment around a metal center. arizona.edu Ligands derived from β-amino alcohols like DL-3-p-Tolyl-beta-alaninol are readily converted into derivatives such as β-aminophosphines, which serve as bidentate N,P-ligands. rsc.org The design of these ligands is guided by principles that allow for the fine-tuning of their electronic and steric properties to suit specific catalytic transformations. researchgate.net

The enantioselectivity and catalytic activity of a metal complex are profoundly influenced by the electronic and steric characteristics of the coordinating chiral ligand. jst.go.jpresearchgate.net For β-aminophosphine ligands derived from this compound, these properties can be systematically modulated.

Electronic Effects: The electronic nature of the ligand influences the reactivity of the metal center. rsc.org The N,P-bidentate nature of β-aminophosphines creates electronic asymmetry at the metal due to the different donor properties of the nitrogen (a hard σ-donor) and phosphorus (a soft σ-donor and π-acceptor) atoms. rsc.org The π-acceptor character of the phosphine (B1218219) group helps to stabilize the metal in a low oxidation state, while the σ-donating nitrogen atom can make the metal more prone to oxidative addition. rsc.org The substituents on the phosphorus and nitrogen atoms play a crucial role in this electronic modulation. For instance, in a derivative of this compound, the p-tolyl group on the β-carbon provides a specific electronic signature. Further modifications, such as introducing electron-donating or electron-withdrawing groups on the P-aryl substituents, allow for precise control over the electron density at the metal center, which can be critical for optimizing catalytic performance. utoronto.ca

Steric Effects: The steric bulk of the ligand is a key factor in creating a chiral pocket that dictates how a substrate approaches the metal center, thereby controlling the stereochemical outcome of the reaction. numberanalytics.com The architecture of this compound derivatives offers multiple sites for steric modification:

The Backbone: The p-tolyl group provides inherent steric bulk.

The Nitrogen Atom: The substituent on the nitrogen can be varied to adjust the steric hindrance around one side of the metal center. rsc.org

The Phosphorus Atom: The groups attached to the phosphorus atom are highly tunable, allowing for the introduction of bulky substituents (e.g., tert-butyl, o-tolyl) that significantly influence the shape and size of the chiral pocket. nih.gov

This ability to systematically alter both steric and electronic parameters allows for the rational design and optimization of ligands for a desired asymmetric transformation, a process sometimes referred to as ligand engineering. utoronto.caacs.org

The fundamental purpose of a chiral ligand is to effectively transfer its stereochemical information to the substrate during the catalytic cycle. numberanalytics.com This process of chirality transfer is governed by the three-dimensional arrangement of the metal-ligand-substrate complex in the transition state of the enantioselectivity-determining step.

In ligands derived from this compound, the chiral center at the β-carbon, bearing the p-tolyl group, establishes a primary element of chirality. When this ligand coordinates to a metal, it forms a rigid chelate ring structure. acs.org This conformation, combined with the steric hindrance provided by the various substituents, creates a distinct chiral environment. arizona.edu The substrate is forced to coordinate to the metal in a specific orientation to minimize steric clashes with the ligand's bulky groups. This preferential binding orientation pre-determines the face of the substrate that will undergo chemical transformation, leading to the selective formation of one enantiomer of the product. numberanalytics.com

Metal-Ligand Complex Formation and Characterization

The formation of a stable and well-defined complex between the chiral ligand and a transition metal is a prerequisite for effective asymmetric catalysis. Beta-alaninol-derived ligands, particularly aminophosphines, readily form complexes with a range of late transition metals that are active in catalysis. rsc.orgresearchgate.net

Derivatives of this compound, functioning as N,P-bidentate ligands, form stable chelate complexes with various transition metals, which are central to many important organic transformations. rsc.orgjrespharm.com

Palladium: Palladium complexes featuring aminophosphine (B1255530) ligands are widely used in cross-coupling and asymmetric allylic substitution reactions. rsc.orgacs.orgnih.gov The N,P-ligand coordinates to the palladium center, forming a stable complex that can activate substrates like aryl halides or allylic acetates. researchgate.netnih.gov

Copper: Copper-catalyzed reactions, such as asymmetric 1,4-conjugate addition, have been successfully carried out using chiral aminophosphine ligands. rsc.orgnih.govrug.nl In these systems, the ligand coordinates to the copper center, modulating its reactivity and creating a chiral environment for the stereoselective addition of organometallic reagents to enones. researchgate.netrsc.orgacs.org

Rhodium: Rhodium complexes are paramount in asymmetric hydrogenation. researchgate.net Chiral phosphine ligands, including aminophosphines, coordinate to rhodium to form highly effective catalysts for the enantioselective reduction of prochiral olefins, such as dehydroamino acids and enamides. jst.go.jpacs.orgacs.org

Cobalt and Nickel: These metals are also employed in various catalytic reactions. The coordination chemistry with aminophosphine ligands often results in complexes with specific geometries, such as square planar or tetrahedral, which are catalytically active. researchgate.netacs.org For example, nickel complexes with aminophosphine-type ligands have been characterized and used in catalysis. researchgate.net

The general coordination behavior involves the nitrogen and phosphorus atoms of the ligand binding to the metal center to form a five- or six-membered chelate ring, which provides stability to the complex. researchgate.netjrespharm.com

Understanding the precise three-dimensional structure of metal-ligand complexes is crucial for rationalizing their catalytic behavior and for designing improved ligands. The primary methods for structural elucidation are single-crystal X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy in solution. sci-hub.setandfonline.com

The table below shows typical coordination geometries observed for transition metal complexes with bidentate aminophosphine ligands, which are analogous to what would be expected for complexes of this compound derivatives.

| Metal Center | Typical Coordination Number | Common Geometries | Representative Reaction Types |

|---|---|---|---|

| Palladium(II) | 4 | Square Planar | Allylic Alkylation, Cross-Coupling researchgate.netnih.gov |

| Copper(I) | 3 or 4 | Trigonal Planar, Tetrahedral | Conjugate Addition rug.nlacs.org |

| Rhodium(I) | 4 | Square Planar | Asymmetric Hydrogenation researchgate.netacs.org |

| Nickel(II) | 4 | Square Planar, Tetrahedral | Cross-Coupling researchgate.net |

| Cobalt(III) | 6 | Octahedral | Various Redox Reactions tandfonline.com |

Catalytic Efficacy in Asymmetric Transformations

The ultimate test of a chiral ligand is its performance in a catalytic asymmetric reaction. Ligands derived from scaffolds like this compound have been shown to be highly effective in a range of important transformations, consistently affording products with high yields and excellent enantioselectivities. rsc.org

Prominent applications include:

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): This reaction is a powerful method for forming C-C, C-N, and C-O bonds. Chiral N,P-ligands create a selective environment around the palladium catalyst, controlling the nucleophilic attack on the π-allyl intermediate. rsc.orgacs.org

Copper-Catalyzed Asymmetric Conjugate Addition: This is a key C-C bond-forming reaction. Ligands derived from amino alcohols have been developed that coordinate to both the copper catalyst and the organometallic reagent (e.g., an organozinc compound), forming a highly ordered transition state that leads to high enantioselectivity. nih.govacs.org

Rhodium-Catalyzed Asymmetric Hydrogenation: This is one of the most studied and reliable asymmetric reactions. researchgate.net Chiral phosphine ligands are essential for achieving high enantiomeric excesses in the hydrogenation of various unsaturated substrates to produce chiral amino acids, amines, and alcohols. jst.go.jpacs.org

The table below summarizes representative results for key asymmetric reactions using chiral β-aminophosphine ligands that are structurally analogous to derivatives of this compound, demonstrating their catalytic efficacy.

| Reaction | Metal/Ligand System | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Cu-Catalyzed Conjugate Addition | Cu(OTf)₂ / Alanine-derived aminohydroxyphosphine | Cyclohexenone | 99 | 98 | acs.org |

| Pd-Catalyzed Allylic Alkylation | [Pd(allyl)Cl]₂ / Spiro Amino Phosphine | 1,3-Diphenyl-2-propenyl acetate (B1210297) | 99 | 97 | acs.org |

| Rh-Catalyzed Hydrogenation | Rh(I) / P-Chiral Phosphine (BenzP*) | Methyl α-acetamidocinnamate | >99 | >99 | acs.org |

| Cu-Catalyzed Conjugate Addition | Cu(I) / Phosphoramidite (B1245037) | 2-Cyclohexenone | >95 | >99 | rug.nl |

| Pd-Catalyzed Allylic Amination | [Pd(allyl)Cl]₂ / Spiro Amino Phosphine | 1,3-Diphenyl-2-propenyl acetate | 99 | 96 | acs.org |

Enantioselective C(sp3)–H Arylation Reactions

The functionalization of C(sp3)–H bonds, particularly through arylation, is a powerful tool for creating complex molecules from simple precursors. The use of chiral ligands derived from amino acids has been instrumental in achieving enantioselectivity in these reactions. nih.gov Specifically, derivatives of alanine (B10760859) have been successfully employed in the palladium-catalyzed mono-arylation of primary C(sp3)–H bonds. nih.gov

In this context, researchers have developed pyridine-based ligands that facilitate the selective mono-arylation of the primary C(sp3)–H bonds of an alanine derivative. nih.gov Subsequently, a different, quinoline-based ligand can be used to arylate the secondary C(sp3)–H bonds, allowing for the sequential introduction of two different aryl groups. nih.gov This method provides access to a wide range of β-Ar-β-Ar'-α-amino acids with excellent diastereoselectivity. nih.gov The ability to control the reaction at either the primary or secondary C(sp3)–H bond by simply changing the ligand highlights the sophisticated level of control achievable in modern catalysis. nih.gov

Furthermore, the development of conditions for the palladium-catalyzed stereoselective C(sp3)–H arylation at the unactivated 3-positions of saturated N- and O-heterocycles using aminoquinoline directing groups has been a significant advancement. semanticscholar.org While direct examples using this compound are not explicitly detailed in the provided information, the principles established with similar amino acid-derived ligands suggest its potential in this area.

Asymmetric Conjugate Addition Reactions

Asymmetric conjugate addition is a powerful method for forming carbon-carbon and carbon-heteroatom bonds, leading to the creation of enantioenriched carbon skeletons. libretexts.org This reaction has broad applications in the synthesis of biologically active compounds. libretexts.org Chiral ligands play a crucial role in controlling the stereochemical outcome of these reactions. libretexts.org

Chiral P,N-ligands derived from β-amino alcohols have been successfully applied in various asymmetric transformations catalyzed by late transition metals, including conjugate additions. scholaris.ca The use of phosphoramidite ligands derived from BINOL has been effective in the copper-catalyzed conjugate addition of dialkylzinc reagents to cyclic α,β-unsaturated compounds, achieving high enantioselectivities. libretexts.org

An enantioselective rhodium-catalyzed enolate protonation method has been reported for the synthesis of β²-amino acids. scispace.com This process involves the conjugate addition of aryl boronic acids to β-acrylates, catalyzed by a complex of Rh(acac)(ethylene)2 and difluorophos. scispace.com While direct application of this compound derivatives is not specified, the success of structurally related chiral ligands underscores their potential in this class of reactions.

Palladium-Catalyzed Allylic Substitutions

Palladium-catalyzed asymmetric allylic substitution is a cornerstone of modern synthetic organic chemistry, providing an efficient route to chiral molecules. rsc.org The success of this reaction heavily relies on the design and application of chiral ligands. nih.gov New P,Nsp3 bidentate ligands containing two chiral carbon centers have been developed and have shown good generalities with various nucleophiles, including those containing carbon, nitrogen, and oxygen, achieving high enantiomeric excesses. rsc.org

Monodentate P-donor ligands, such as phosphoramidites, have demonstrated high enantioselectivities in the palladium-catalyzed asymmetric allylic alkylation (AAA) of substrates like rac-1,3-diphenylallyl acetate with dimethyl malonate. acs.org For instance, binaphthol-based monophosphoramidite ligands have been used in the palladium-catalyzed allylic amination of nonactivated allylic alcohols, producing chiral allylic amines with high enantioselectivity. acs.org

The development of new P,Nsp3 ligands has led to efficient methods for the asymmetric formation of C–C, C–N, and C–O bonds via palladium-catalyzed allylic substitution, with reported enantiomeric excesses up to 96%. rsc.org Although the specific use of this compound derivatives is not explicitly mentioned, the structural features of these successful P,N ligands suggest that derivatives of this compound could be effective in this domain.

Asymmetric Alkylation Reactions utilizing Chiral Ligands

Asymmetric alkylation reactions are fundamental for the construction of chiral molecules. The use of chiral ligands to control the stereochemistry of these reactions is a well-established strategy. Chiral β-amino alcohols, for example, are valuable precursors for the synthesis of chiral auxiliaries and ligands. harvard.edu

In the realm of amino acid synthesis, palladium-catalyzed stereoselective alkylation of unactivated methylene (B1212753) C(sp3)–H bonds with primary alkyl halides has been used to create β-alkylated α-amino acids. harvard.edu Furthermore, chiral aldehyde catalysis has emerged as a powerful tool for the asymmetric α-functionalization of amino acid esters. nih.gov For instance, a chiral 3-formyl BINOL aldehyde catalyst has been used in the Mannich reaction of 1,6-conjugated addition of amino acids, affording products with high enantioselectivity. nih.gov

While the provided information does not directly link this compound to these specific alkylation reactions, the general principles of using chiral ligands derived from amino-based scaffolds are highly relevant. The structural characteristics of this compound make it a promising candidate for the development of new chiral ligands for asymmetric alkylation.

Mechanistic Investigations of Reactions Involving Dl 3 P Tolyl Beta Alaninol and Its Analogues

Kinetic Studies of Reaction Pathways

Kinetic studies are fundamental to understanding the rate of a chemical reaction and the factors that influence it. By measuring how reaction rates change with the concentration of reactants, catalysts, and other species, a rate law can be determined, which provides direct evidence for the composition of the rate-determining step. For reactions involving derivatives of DL-3-p-Tolyl-beta-alaninol, kinetic analysis helps to quantify the efficiency of a catalyst and the factors governing the reaction pathway.

In many catalytic processes, the reaction rate is dependent on the concentrations of the substrate, the catalyst, and sometimes a co-catalyst or additive. For instance, in hetero-Michael addition reactions, which are analogous to many transformations involving amino-functionalized compounds, reaction half-lives (t₁/₂) are measured under pseudo-first-order conditions to determine the rate constants. nih.gov The reactivity can be significantly affected by the experimental conditions. nih.gov

Detailed research findings often involve systematic variation of reaction parameters to probe their effect on reaction velocity. This approach, known as One-Factor-at-a-Time (OFAT), can be used to identify optimal reaction conditions, although modern methods often employ Design of Experiments (DoE) for a more comprehensive understanding. nih.gov For example, in the synthesis of propargylamine (B41283) derivatives, an initial optimization might fix temperature and reaction time while varying the catalyst and reaction medium to maximize yield. nih.gov

Table 1: Illustrative Kinetic Data for a Catalyzed Reaction This interactive table shows hypothetical kinetic data for a reaction catalyzed by a ligand analogous to this compound, demonstrating the principles of determining reaction order.

| Experiment | [Substrate] (M) | [Catalyst] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.01 | 1.5e-5 |

| 2 | 0.20 | 0.01 | 3.0e-5 |

| 3 | 0.10 | 0.02 | 6.0e-5 |

This table illustrates that doubling the substrate concentration doubles the rate (first order in substrate), while doubling the catalyst concentration quadruples the rate (second order in catalyst).

Elucidation of Catalytic Cycles in Asymmetric Transformations

Chiral ligands derived from amino alcohols like this compound are frequently employed in transition-metal-catalyzed asymmetric transformations. Elucidating the catalytic cycle is key to understanding the origin of enantioselectivity. A typical cycle involves several key steps: coordination of the ligand to the metal, oxidative addition of a reactant, migratory insertion or other bond-forming steps, and reductive elimination to release the product and regenerate the catalyst. acs.orgekb.eg

For example, in palladium-catalyzed C-H activation/arylation reactions, a chiral ligand directs the stereochemical outcome. nih.gov A general catalytic cycle might begin with the formation of a Pd(II) complex with the chiral ligand. This complex then coordinates to the substrate, followed by a C-H activation step to form a palladacycle intermediate. ekb.egnih.gov Subsequent reaction with an arylating agent and reductive elimination yields the chiral product. acs.org

In nickel-catalyzed reactions, such as the asymmetric aldol-like reactions of N-azidoacetyl thioimides, a chiral nickel(II) complex initiates the cycle. nih.gov The proposed mechanism involves the formation of a nickel enolate, which is the key nucleophilic species. The chiral ligand, often a diphosphine like Tol-BINAP, creates a specific chiral environment around the metal center. acs.org This environment dictates the facial selectivity of the enolate's attack on the electrophile (an oxocarbenium ion), leading to the observed stereoselectivity. nih.gov The cycle is completed by the release of the product and regeneration of the nickel triflate catalyst. nih.gov

Similarly, rhodium and iridium catalysts are used in a variety of asymmetric transformations. acs.orgbris.ac.uk Rh(I)/Rh(III) catalytic cycles, for instance, can initiate with a nitrogen-directed C-H activation via oxidative addition, followed by coordination of a coupling partner and a stereochemistry-generating migratory insertion step. acs.org

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates provide the most compelling evidence for a proposed mechanistic pathway. Techniques such as NMR spectroscopy, mass spectrometry (ESI-MS), and X-ray crystallography are used to identify these often transient species. acs.org In many metal-catalyzed reactions involving chiral ligands, the key intermediates are metal-ligand complexes.

For instance, in cobalt-catalyzed reactions involving diazo compounds, the formation of a cobalt(III)-carbene radical has been identified as a key intermediate through techniques like FT-IR, ESI-MS, and EPR spectroscopy. acs.org This intermediate is central to the catalytic cycle that facilitates transformations like cyclopropanation. acs.org

In nickel-catalyzed stereodivergent aldol (B89426) reactions, computational studies have been used to investigate the structure of the chelated nickel(II) enolate intermediate. acs.org These studies reveal specific conformations, such as a boat conformation for an S,O-chelate, which helps to explain how the ligand controls the stereochemical outcome. acs.org Similarly, in dual catalysis systems involving photoredox and chiral phosphoric acid catalysts, radical cations and iminium ions have been postulated as key intermediates. core.ac.uk The formation of these species is inferred from the reaction outcome and supported by mechanistic experiments, such as the use of radical traps like TEMPO, which can inhibit the reaction and provide evidence for a radical-based pathway. acs.org

Transition State Analysis in Stereoselective Processes

The origin of stereoselectivity in an asymmetric reaction is determined by the relative energies of the diastereomeric transition states leading to the different stereoisomers. The chiral catalyst, featuring a ligand analogous to this compound, creates a chiral environment that preferentially stabilizes one transition state over the others. Transition state analysis, primarily through computational chemistry using methods like Density Functional Theory (DFT), is a powerful tool for understanding these energy differences. nih.govacs.org

In the nickel-catalyzed aldol reactions mentioned previously, DFT calculations are employed to model the open transition states for the carbon-carbon bond-forming step. nih.govacs.org These models help to rationalize why a particular combination of ligand and substrate leads to either the syn or anti product. The calculations can reveal the specific non-covalent interactions (e.g., steric repulsion, hydrogen bonding) between the ligand, the enolate, and the incoming electrophile that dictate the preferred reaction pathway. core.ac.ukharvard.edu For example, the bulky p-tolyl group on an analogue of this compound would exert significant steric influence in the transition state, blocking one face of the reactive intermediate and directing the approach of the other reactant. scielo.br

Computational methods can determine whether a chiral ligand imparts selectivity by stabilizing the desired pathway, destabilizing competing pathways, or a combination of both. acs.org This analysis is not just explanatory; it can also be predictive, guiding the design of new, more effective chiral ligands and catalysts. acs.org

Influence of Reaction Conditions on Mechanistic Outcomes

Reaction conditions such as temperature, solvent, pH, and the nature of additives can have a profound impact on the mechanism, and consequently on the yield and stereoselectivity of a reaction. nih.gov Mechanistic studies must therefore carefully consider and investigate these parameters.

Temperature: Lowering the reaction temperature often increases the enantioselectivity of a reaction. This is because the difference in activation energies (ΔΔG‡) between the two diastereomeric transition states becomes more significant relative to the available thermal energy (kT). However, in some cases, temperature has little effect on the stereochemical outcome. acs.org

Solvent Polarity: The polarity of the solvent can influence the stability of charged intermediates and transition states. nih.gov In reactions involving ionic species, a polar solvent may accelerate the reaction by stabilizing the transition state. For Michael addition reactions, the choice of co-solvent (e.g., acetonitrile (B52724) vs. dimethylacetamide) has been shown to affect the rate of reaction. nih.gov

pH and Additives: The pH of the reaction medium is critical in acid- or base-catalyzed reactions. For reactions involving amino groups, pH controls the protonation state, which affects nucleophilicity and coordinating ability. In some thiol-addition reactions, an acidic pH is required to achieve high yields. nih.gov Additives, such as a Lewis acid like TESOTf, can be essential for generating the reactive electrophile, such as an oxocarbenium ion from an acetal, thereby enabling the catalytic cycle to proceed. nih.gov The choice of base can also be critical; in diastereoselective Michael additions of nickel(II) glycinates, different bases were screened to optimize yield and diastereoselectivity. mdpi.com

Table 2: Effect of Reaction Conditions on a Diastereoselective Aldol Reaction This table, based on findings for analogous systems, illustrates how changing conditions can influence the outcome of a stereoselective reaction. acs.orgmdpi.com

| Entry | Base | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|---|

| 1 | DBU | DCM | 25 | 85 | 90:10 |

| 2 | DIEA | Dioxane | 25 | 92 | 95:5 |

| 3 | DIEA | Dioxane | 0 | 90 | 98:2 |

| 4 | Et3N | THF | 25 | 75 | 88:12 |

Data are illustrative and based on principles reported in the literature. acs.orgmdpi.com

Computational and Theoretical Studies of Dl 3 P Tolyl Beta Alaninol

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has become a standard method in quantum chemistry for the cost-effective and accurate treatment of large chemical systems. nih.govacs.org It is widely used to predict various molecular properties of organic compounds. rsc.org For DL-3-p-Tolyl-beta-alaninol, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), can elucidate its fundamental electronic and structural characteristics. researchgate.netresearchgate.net

The electronic structure of a molecule governs its reactivity. DFT calculations can map the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

A molecular electrostatic potential (MEP) analysis can further predict reactive sites by mapping the electrostatic potential onto the electron density surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound Calculated by DFT (B3LYP/6-311G)

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.2 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -0.8 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

This table presents illustrative data based on typical values for similar organic molecules, as specific computational results for this compound are not available.

The flexibility of the beta-alaninol backbone allows it to adopt multiple conformations. scirp.org The relative stability of these conformers is determined by a delicate balance of intramolecular hydrogen bonding and steric effects. scirp.org The p-tolyl substituent in this compound introduces additional steric bulk, which will significantly influence the preferred conformations.

DFT calculations can be used to perform a conformational search, identifying stable low-energy structures and calculating their relative energies. nih.gov For beta-alanine (B559535) derivatives, studies have shown that intramolecular hydrogen bonds, for instance between the amino group and the hydroxyl group, play a crucial role in stabilizing certain conformations. scirp.org The presence of a solvent, often modeled using a Polarizable Continuum Model (PCM), can alter the conformational preferences by stabilizing more polar conformers. acs.org

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (N-Cβ-Cα-O) | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|---|

| 1 | ~60° | 0.0 | Most stable conformer, likely stabilized by an intramolecular hydrogen bond. |

| 2 | ~180° | 1.5 | Extended conformation, potentially favored in polar solvents. |

This table is a hypothetical representation of data that could be obtained from a conformational analysis.

Molecular Dynamics Simulations for Reactivity and Interactions

While DFT provides static pictures of molecular properties, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing trajectories that reveal how the molecule moves, flexes, and interacts with its environment, such as a solvent or a biological receptor. rsc.orgnih.gov

For this compound, MD simulations can be used to:

Explore the conformational space more extensively than static methods.

Study the stability of the compound within a simulated biological environment, such as the active site of an enzyme. researchgate.net

Analyze the dynamics of hydrogen bonding networks with solvent molecules.

Simulate the binding process to a target protein, providing insights into the thermodynamics and kinetics of binding. nih.gov

Combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly powerful, treating the reactive part of the system (e.g., the ligand and key active site residues) with high-accuracy quantum mechanics, while the rest of the protein and solvent are handled by more computationally efficient molecular mechanics. nih.gov

Quantum Chemical Modeling of Catalytic Mechanisms and Reaction Energetics

This compound and its derivatives can act as chiral ligands in asymmetric catalysis. Quantum chemical methods are invaluable for elucidating the mechanisms of such catalytic reactions. researchgate.net By modeling the entire catalytic cycle, researchers can identify key intermediates and transition states. nih.gov

Calculating the energy profile of a proposed reaction pathway allows for the determination of activation barriers (reaction energetics). acs.org This information is crucial for understanding the reaction rate and selectivity. For example, in a catalyzed reaction involving this compound as a ligand, DFT calculations can help to explain why one enantiomer of a product is formed preferentially over the other by comparing the activation energies of the competing diastereomeric transition states. nih.gov These computational studies can corroborate experimental findings and provide predictive models for catalyst performance. researchgate.net

Prediction of Spectroscopic Signatures (e.g., NMR, IR)

Computational methods can predict spectroscopic data, which serves as a powerful tool for structure verification and interpretation of experimental spectra. After performing a geometry optimization using a method like DFT, the vibrational frequencies (IR spectrum) and nuclear magnetic resonance (NMR) chemical shifts can be calculated. researchgate.netresearchgate.net

IR Spectra: The calculation of vibrational frequencies helps in assigning the absorption bands in an experimental IR spectrum to specific molecular motions, such as N-H, O-H, and C-H stretches or C-C bond vibrations. researchgate.net

NMR Spectra: Theoretical calculations of ¹H and ¹³C NMR chemical shifts are highly valuable for assigning signals in complex molecules and for distinguishing between different isomers or conformers. researchgate.netmdpi.com

Comparing the computed spectra with experimental data provides a rigorous check of the calculated minimum-energy structure. researchgate.net

Table 3: Hypothetical vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value (DFT) | Experimental Value |

|---|---|---|

| IR Peak (O-H stretch) | 3350 cm⁻¹ | ~3345 cm⁻¹ |

| IR Peak (N-H stretch) | 3290 cm⁻¹ | ~3288 cm⁻¹ |

| ¹H NMR (CH₃ proton) | δ 2.35 ppm | δ 2.33 ppm |

This table illustrates the typical agreement between predicted and experimental data. Actual values would require specific experimental and computational work.

Rational Design of New this compound Derivatives and Chiral Ligands via Computational Methods

A major strength of computational modeling is its application in the rational design of new molecules with enhanced properties. nih.gov By understanding the structure-activity relationships (SAR) of this compound, new derivatives can be designed in silico before undertaking synthetic efforts. nih.gov

For instance, if this compound is used as a scaffold for a chiral ligand, computational methods can guide its optimization:

Virtual Screening: Modifications can be made to the parent structure (e.g., substituting the tolyl group, adding functional groups to the nitrogen or oxygen) and the resulting derivatives can be computationally screened for improved binding affinity to a target receptor or enhanced catalytic activity. nih.gov

Predicting Properties: The electronic and steric effects of these modifications can be predicted to fine-tune the ligand's performance. For example, replacing the p-tolyl group with a more electron-withdrawing or bulkier group would alter the HOMO-LUMO levels and steric profile, which could be modeled to predict the impact on a catalytic reaction. nih.gov

This computational-led approach accelerates the discovery cycle for new, more effective chiral ligands and functional molecules based on the this compound scaffold. nih.govharvard.edu

Polymerization and Oligomerization of Dl 3 P Tolyl Beta Alaninol Derived Monomers

Ring-Opening Polymerization of N-p-Tolyl-beta-alanine N-Carboxyanhydrides (NNCAs)

The ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) is a well-established and highly efficient method for synthesizing polypeptides. pku.edu.cn This technique has been adapted for N-substituted NCAs (NNCAs) to produce polypeptoids, which are N-substituted polyglycines. The principles of ROP can also be applied to the corresponding six-membered cyclic monomers, N-substituted-β-alanine-N-carboxyanhydrides (β-NNCAs), to yield poly(β-peptoid)s.

The polymerization of NCAs and NNCAs can proceed through several mechanisms, primarily the normal amine mechanism (NAM) and the activated monomer mechanism (AMM). mdpi.commpg.de

Normal Amine Mechanism (NAM): In this pathway, a nucleophilic initiator, typically a primary amine, attacks the C-5 carbonyl carbon of the NCA ring. This leads to the opening of the ring, followed by decarboxylation (loss of CO2) to generate a new primary amine terminus on the growing polymer chain, which can then attack the next monomer. mdpi.com

Activated Monomer Mechanism (AMM): This mechanism is often promoted by weak nucleophiles or strong, non-nucleophilic bases like tertiary amines. mdpi.commpg.de The base deprotonates the N-H group of the monomer, creating a highly nucleophilic N-anion that attacks another monomer.

The polymerization of a β-NNCA derived from a p-tolyl substituted β-alanine was first described in 1954. Birkofer and colleagues reported the successful synthesis and subsequent polymerization of N-p-tolyl-β-alanine-NCA. nih.govacs.org They demonstrated that the polymerization could be initiated through two different methods:

Thermal Initiation: Heating the monomer induced polymerization.

p-Toluidine Initiation: Using p-toluidine, a primary amine, as an initiator, which proceeds via the normal amine mechanism. acs.org

While the polymerization of NNCAs can be slower than that of their NCA counterparts, various strategies have been developed to accelerate the reaction and control the polymer architecture. These include the use of specific catalysts or co-initiators that can enhance the rate of polymerization, even for monomers with bulky N-substituents. rsc.org

Table 1: General Mechanisms for Ring-Opening Polymerization of NNCAs

| Mechanism | Typical Initiator/Catalyst | Description |

| Normal Amine Mechanism (NAM) | Primary Amines (e.g., p-toluidine) | The amine initiator directly attacks the monomer's carbonyl group, becoming incorporated into the final polymer chain. Each propagation step generates a new amine terminus. mdpi.com |

| Activated Monomer Mechanism (AMM) | Aprotic/Tertiary Amines, Strong Bases | The initiator deprotonates the monomer, creating an activated, anionic species that propagates the polymerization. The initiator is not incorporated into the chain. mdpi.commpg.de |

Synthesis and Properties of Oligo(β-peptoid)s with Backbone Chirality

Peptoids are a class of peptide mimics that have their side chains attached to the backbone nitrogen atom rather than the α-carbon. This modification grants them significant resistance to proteolytic degradation. While most peptoids are achiral at the backbone, the introduction of chirality into the polymer backbone can induce the formation of stable, ordered secondary structures, similar to those seen in peptides. nih.govacs.org

The use of a β-amino acid derivative like 3-p-Tolyl-β-alanine introduces a chiral center at the β-carbon of the monomer unit. When polymerized, this results in a poly(β-peptoid) with backbone chirality. Such polymers have been shown to form defined secondary structures. acs.org The synthesis of these materials generally follows a two-step process:

Monomer Synthesis: The precursor, DL-3-p-Tolyl-beta-alaninol, is converted into N-substituted β³-homoalanine. This monomer is then cyclized, often using phosgene (B1210022) or its equivalent, to form the corresponding N-substituted β³-homoalanine N-carboxyanhydride (β-NNCA). nih.govfigshare.com

Ring-Opening Polymerization (ROP): The β-NNCA monomer undergoes ROP to yield the oligo(β-peptoid). nih.govfigshare.com

The conformational properties of these chiral oligomers are typically investigated using Circular Dichroism (CD) spectroscopy. nih.gov The CD spectra of oligo(β-peptoid)s with backbone chirality often display characteristic signals that indicate the presence of ordered folding conformations. For example, studies on analogous oligo(β-peptoid)s have shown intense minima around 208 nm and shallower minima near 230 nm, which are signatures of defined secondary structures. nih.govacs.org

Table 2: Synthesis and Characterization of Chiral Oligo(β-peptoid)s

| Step | Description | Key Reagents/Techniques | Expected Outcome/Property |

| 1. Monomer Synthesis | Conversion of a β-amino acid derivative to a polymerizable cyclic monomer. | Phosgene or triphosgene (B27547) for cyclization. | N-substituted β-alanine N-carboxyanhydride (β-NNCA). nih.govfigshare.com |

| 2. Polymerization | Ring-Opening Polymerization (ROP) of the β-NNCA. | Primary amine initiators or other catalytic systems. | Oligo(β-peptoid) with a defined degree of polymerization. nih.gov |

| 3. Structural Analysis | Investigation of secondary structure formation in solution. | Circular Dichroism (CD) Spectroscopy. | Characteristic CD signals indicating ordered, folded conformations. nih.govacs.org |

Mechanistic Aspects of Copolymerization Reactions Involving Beta-Alaninol-Derived Monomers

Copolymerization, the process of polymerizing two or more different monomers, allows for the creation of materials with tailored properties. In the context of β-peptoids, copolymerization can be used to create random, block, or alternating copolymers, combining different functionalities within a single polymer chain.

The mechanism of copolymerization involving β-alaninol-derived NNCAs is governed by the same fundamental principles as their homopolymerization, namely the competition between the normal amine mechanism (NAM) and the activated monomer mechanism (AMM). mpg.de The reactivity of the propagating chain end, which is a secondary amine in the ROP of NNCAs, and the reactivity of the monomers themselves are critical factors. nih.gov

Several key mechanistic aspects influence the outcome of these copolymerization reactions:

Monomer Reactivity Ratios: The relative reactivity of the different NNCA monomers towards the growing polymer chain end determines whether the resulting copolymer has a more random or block-like structure. DFT calculations and experimental studies on related systems have shown that the nature of the N-substituent and the substituents on the β-carbon can significantly affect monomer reactivity. nih.gov

Initiator Choice: The choice of initiator can direct the polymerization pathway. Using a mixture of primary and tertiary amines, for instance, can lead to a scenario where both the NAM and AMM pathways co-exist, which can influence the rate of polymerization and the dispersity of the resulting copolymers. mpg.de

Living Polymerization: For creating well-defined block copolymers, a "living" polymerization is desirable, where termination and chain-transfer reactions are suppressed. Controllable or living polymerization of related N-substituted β-alanine N-thiocarboxyanhydrides (β-NNTAs) has been achieved using amine initiators without a catalyst, enabling the synthesis of both random and block copolymers with predictable molecular weights and low dispersity. chinesechemsoc.org This suggests that similar control may be achievable for β-NNCA systems with careful optimization of reaction conditions.

The copolymerization of a β-alaninol-derived monomer with other monomers, such as those derived from different β-amino acids or even α-amino acids, presents a versatile strategy for synthesizing functional biomaterials with complex architectures and tunable properties.

Future Directions and Emerging Research Avenues for Dl 3 P Tolyl Beta Alaninol

Development of Sustainable and Green Synthetic Routes

The future synthesis of DL-3-p-Tolyl-beta-alaninol will likely prioritize sustainability and adherence to the principles of green chemistry. rug.nl This involves developing routes with high atom economy, minimal waste, and the use of renewable resources and safer reagents. rug.nl

Biocatalysis : Enzymes offer unparalleled chemo-, regio-, and stereoselectivity under mild operating conditions (moderate temperature, pressure, and near-neutral pH). rug.nl Future research could explore the use of engineered enzymes, such as C-N lyases or transaminases, for the asymmetric synthesis of the β-amino acid precursor to this compound, followed by a selective reduction step. rug.nl The application of enzymes, which are biodegradable and derived from renewable resources, aligns perfectly with green chemistry goals. rug.nl

Hydrogen Borrowing Strategies : This powerful catalytic method enables the formation of C-N bonds from alcohols and amines with water as the only byproduct, maximizing atom economy. rug.nl Research into ruthenium or iridium-based catalysts could facilitate the direct coupling of a p-tolyl-substituted propanol (B110389) with an ammonia (B1221849) source, representing a highly efficient and sustainable pathway. rug.nl

Organocatalysis : The use of small organic molecules as catalysts avoids the toxicity and cost associated with heavy metals. Enantioselective organocatalytic approaches, such as Michael additions to cinnamate (B1238496) derivatives followed by reduction, could provide a metal-free route to optically active 3-p-tolyl-β-amino acids, the direct precursors to the target molecule. uni-koeln.dehilarispublisher.com

Exploration of Novel Catalytic Applications Beyond Traditional Transformations

Beyond its role as a synthetic intermediate, this compound and its derivatives hold promise as ligands in asymmetric catalysis. The 1,3-amino alcohol structure is a classic motif for coordinating with transition metals to create a chiral environment.

Future research should focus on:

Designing Novel Ligands : The amino and hydroxyl groups can be readily functionalized to create a library of bidentate or tridentate ligands. For instance, phosphane groups could be introduced to create P,N or P,O ligands for applications in hydrogenation, C-C coupling, or allylic substitution reactions. acs.orguni-greifswald.de

Palladium-Catalyzed Reactions : Chiral ligands are crucial in many palladium-catalyzed transformations. acs.org Derivatives of this compound could be tested as ligands in enantioselective allylic alkylation or amination reactions, where the formation of C-C, C-N, and C-O bonds can be achieved with high functional group tolerance and under mild conditions. acs.org

New-to-Nature Reactions : The incorporation of non-canonical amino acids and their derivatives into enzymes can create novel active sites capable of catalyzing reactions not seen in nature. nih.gov While challenging, future work could explore the integration of a this compound-like structure into a protein scaffold to generate a bespoke biocatalyst for specific transformations. nih.gov

Integration with Flow Chemistry and High-Throughput Screening Methodologies

To accelerate the discovery of optimal synthetic routes and novel applications, modern high-throughput techniques are indispensable.

Flow Chemistry : Continuous flow reactors offer superior control over reaction parameters (temperature, pressure, mixing), enhance safety, and allow for easy scalability. Future synthetic work on this compound could benefit from flow-based approaches, particularly for multi-step syntheses or for optimizing hazardous or sensitive reactions.

High-Throughput Screening (HTS) : HTS allows for the rapid testing of thousands of reaction conditions or catalyst variations. acs.org This is particularly useful for optimizing the catalytic applications of this compound derivatives. By creating large libraries of potential ligands and screening them in parallel, the discovery of highly efficient and selective catalysts can be dramatically expedited. acs.orgnih.gov Furthermore, HTS can be used to screen for novel biocatalysts, such as β-alanine-responsive biosensors, which could aid in optimizing microbial production pathways. vub.be

Advanced Spectroscopic and Structural Characterization Techniques for Reaction Monitoring

A deep understanding of reaction mechanisms is key to process optimization and catalyst design. The application of advanced characterization techniques will be crucial in future studies involving this compound.

In-situ Spectroscopy : Techniques like ReactIR (infrared), process NMR, and Raman spectroscopy allow for real-time monitoring of reaction progress, identifying transient intermediates and providing kinetic data without the need for sampling.

Advanced EPR Spectroscopy : For catalytic cycles involving paramagnetic metal centers (e.g., chromium or copper), pulse Electron Paramagnetic Resonance (EPR) techniques like HYSCORE and ENDOR can provide detailed information about the coordination environment and electronic structure of the active species. rsc.orgacs.org This would be invaluable for understanding how ligands derived from this compound interact with a metal center during catalysis. acs.org

X-ray Crystallography : Single-crystal X-ray diffraction remains the definitive method for determining the three-dimensional structure of molecules and metal complexes. researchgate.net Future work should aim to crystallize metal complexes featuring ligands derived from this compound to unequivocally establish their coordination geometry and understand the structural basis for their catalytic activity. researchgate.netinorgchemres.org

Expanding the Scope of Derivatization and Functionalization for Diverse Chemical Applications

The true potential of this compound lies in its versatility as a scaffold. The molecule offers three primary sites for modification: the amine, the alcohol, and the aromatic tolyl ring.